Cyanopeptolins, including Cyanopeptolin S, are typically isolated from cyanobacterial species. Notably, strains of the genus Planktothrix have been identified as significant producers of these peptides. For instance, research has shown that Planktothrix agardhii can produce cyanopeptolins through non-ribosomal peptide synthetase pathways, which play a crucial role in the biosynthesis of these compounds .
Cyanopeptolin S is classified under cyclic peptides and is part of a broader category of natural products known as secondary metabolites. These compounds often exhibit bioactive properties and have been studied for their potential therapeutic applications.
The synthesis of Cyanopeptolin S involves complex biosynthetic pathways typical of non-ribosomal peptide synthesis. This process is facilitated by non-ribosomal peptide synthetases, which catalyze the assembly of amino acids into peptide chains without the involvement of ribosomes.
The biosynthesis begins with the activation of amino acids, which are then linked together through a series of enzymatic reactions. The specific gene clusters responsible for synthesizing cyanopeptolins have been identified in cyanobacterial genomes, revealing insights into their evolutionary adaptations and metabolic capabilities . Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to elucidate the structure and confirm the identity of synthesized compounds .
Cyanopeptolin S has a complex cyclic structure characterized by a series of amino acid residues linked via peptide bonds. The specific arrangement and types of amino acids contribute to its unique properties and biological activities.
The molecular formula for Cyanopeptolin S is typically represented as , where , , , and denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. Detailed structural analysis often reveals specific functional groups that play critical roles in its reactivity and interaction with biological targets .
Cyanopeptolin S undergoes various chemical reactions that are characteristic of cyclic peptides. These include hydrolysis, oxidation, and interactions with other biomolecules.
The stability of Cyanopeptolin S can be influenced by environmental factors such as pH and temperature. Additionally, its reactivity can be assessed using techniques like high-performance liquid chromatography coupled with mass spectrometry to monitor reaction products .
The mechanism of action for Cyanopeptolin S involves its interaction with specific biological targets within cells. This interaction may lead to modulation of cellular pathways or inhibition of certain enzymes.
Research indicates that cyanopeptolins can exhibit antimicrobial properties by disrupting cellular processes in target organisms . The precise molecular interactions often require extensive study using biochemical assays to elucidate their effects on cellular functions.
Cyanopeptolin S typically appears as a solid or semi-solid substance at room temperature. Its solubility varies depending on the solvent used; it is generally soluble in polar solvents like methanol or water.
The chemical stability of Cyanopeptolin S can be influenced by factors such as light exposure and temperature. Its reactivity profile includes susceptibility to hydrolysis under acidic or basic conditions.
Relevant data includes:
Cyanopeptolin S has potential applications in various scientific domains:
Research continues to explore the full range of applications for Cyanopeptolin S, highlighting its significance within both natural product chemistry and applied sciences .
The cyanopeptolin class was first identified in the early 1990s through chemical investigations of Microcystis sp. PCC 7806, which yielded the prototypical compounds cyanopeptolins A-D [5]. These initial discoveries revealed the core structural framework comprising the Ahp-containing cyclic hexapeptide and variable exocyclic moieties. Subsequent research expanded the known taxonomic range of cyanopeptolin producers to include phylogenetically diverse genera such as Planktothrix, Nostoc, Anabaena, and Oscillatoria [1] [8] [9]. The discovery timeline highlights key milestones:
Cyanopeptolin S was first characterized from Norwegian isolates of Planktothrix agardhii (formerly Oscillatoria agardhii) and subsequently identified in Japanese strains of Planktothrix NIES 205, demonstrating its widespread geographic distribution [1] [8]. Its taxonomic distribution spans multiple cyanobacterial orders, with particularly high structural diversity observed in bloom-forming genera like Planktothrix and Microcystis [8] [9]. The compound's consistent association with specific genetic markers (16S rRNA, ntcA, and cpcBA intergenic spacer regions) in geographically isolated strains suggests an evolutionarily conserved biosynthetic pathway with ancient origins [1].
Table 1: Structural Characteristics of Key Cyanopeptolin-Class Metabolites
Compound | Producing Organism | Molecular Mass (Da) | Distinctive Structural Features |
---|---|---|---|
Cyanopeptolin S | Planktothrix agardhii | 1138 | Sulfated glyceric acid moiety |
Oscillapeptin E | Planktothrix NIES 205 | 1138 | Epimerized Htyr, sulfated glyceric acid |
Cyanopeptolin 1138 | Planktothrix NIVA CYA 116 | 1138 | Non-epimerized Htyr, sulfated glyceric acid |
Nostopeptin BN920 | Nostoc sp. | 921 | Acetylated glutamine, Ahp-Phe sequence |
Micropeptin K139 | Microcystis aeruginosa | 1074 | Chlorinated tyrosine, Adda-like side chain |
Cyanopeptolin S biosynthesis occurs through a non-ribosomal peptide synthetase (NRPS) pathway encoded by the oci (oscillapeptin) gene cluster in Planktothrix species [1]. This 30-kb gene cluster contains seven NRPS modules complemented by specialized tailoring domains that confer structural specificity:
The genomic architecture of cyanopeptolin S synthetase reveals remarkable evolutionary dynamics. Comparative analysis of the oci cluster between Norwegian (Planktothrix NIVA CYA 116) and Japanese (Planktothrix NIES 205) strains shows 93% nucleotide sequence identity, yet with critical functional differences [1]. The Japanese strain possesses an additional epimerase domain between T2 and C2 domains that converts L-Htyr to D-Htyr, explaining the stereochemical differences observed in oscillapeptin E production [1]. This domain arrangement demonstrates the module exchange capability of NRPS systems, where recombination events can introduce functional modifications without disrupting the core catalytic activities.
Table 2: Comparative Genomics of Cyanopeptolin Synthetase Clusters
Gene Cluster | Host Strain | NRPS Modules | Tailoring Domains | Notable Features |
---|---|---|---|---|
oci (cyanopeptolin S-type) | Planktothrix NIVA CYA 116 | 7 | GA, S | Sulfated glyceric acid incorporation |
205-oci (oscillapeptin) | Planktothrix NIES 205 | 7 | GA, S, E | Epimerase domain for D-amino acid production |
mcn | Microcystis NIVA-CYA 172/5 | 7 | F, H | Formyl transferase and halogenase domains |
apd | Anabaena 90 | 7 | F, H | Formyl transferase and halogenase domains |
cpn (crocapeptin) | Chondromyces crocatus | 7 | Ahp-converting enzymes | Bacterial homologue in myxobacteria |
Evolutionary analyses indicate that both purifying selection and positive selection operate on cyanopeptolin synthetases. While the core catalytic domains show strong conservation (Ka/Ks <1), regions surrounding the epimerase insertion exhibit elevated substitution rates (Ka/Ks >1), suggesting adaptive evolution of stereochemical control elements [1]. This finding positions cyanopeptolin S as a model system for studying domain recruitment in NRPS evolution. Furthermore, phylogenetic evidence suggests horizontal transfer of cyanopeptolin synthetase genes between geographically isolated Planktothrix populations, challenging previous assumptions about vertical inheritance of secondary metabolite pathways [1] [9]. The discovery of cyanopeptolin-type peptides in actinobacteria (Streptomyces olivochromogenes) provides additional evidence for horizontal gene transfer events spanning diverse bacterial phyla [7].
Cyanopeptolin S exhibits potent and selective inhibition of serine proteases, particularly chymotrypsin, through a unique mechanism involving its cyclic depsipeptide scaffold. The compound's bioactivity profile demonstrates the critical structure-activity relationships within the cyanopeptolin family:
Comparative studies show cyanopeptolin S and its tyrosine-containing analogues inhibit chymotrypsin at IC₅₀ values of approximately 0.26 μM, while exhibiting 10-fold lower activity against trypsin (IC₅₀ ~3.1-3.8 μM) and negligible effects on thrombin, elastase, or protein phosphatases [2] [10]. This selectivity profile positions cyanopeptolin S as a valuable pharmacological tool for studying chymotrypsin-mediated processes. Unlike some cyanobacterial protease inhibitors that undergo degradation during bioassays, cyanopeptolin S demonstrates remarkable structural stability in enzymatic environments, enhancing its utility in biochemical applications [2] [10].
Table 3: Enzyme Inhibition Profiles of Cyanopeptolin Variants
Peptide | Trypsin IC₅₀ (μM) | Chymotrypsin IC₅₀ (μM) | Elastase IC₅₀ (μM) | Critical Residue Position 2 |
---|---|---|---|---|
Cyanopeptolin S | >10 | 0.26 | >10 | Tyrosine |
CP985 (Arg²) | 0.24 | 3.1 | >10 | Arginine |
CP962 (Arg²) | 0.26 | 3.8 | >10 | Arginine |
Nostopeptin BN920 | >10 | 0.11 | >10 | Glutamine |
Micropeptin KR478 | 0.005 | >10 | >10 | Arginine |
In ecological contexts, cyanopeptolin S functions as a chemical defense compound in producer organisms. Research on Planktothrix blooms indicates cyanopeptolin S constitutes up to 0.1-1% of cellular dry weight during bloom events, reaching environmental concentrations sufficient to inhibit digestive proteases in zooplankton grazers like Daphnia magna [8] [9]. This allelopathic function provides a competitive advantage to cyanopeptolin-producing strains, supporting the "niche construction" hypothesis where bioactive metabolite production enables resource monopolization in aquatic ecosystems [9]. The compound's ecological significance extends to microbial interactions, with evidence suggesting interference with bacterial proteases in the phycosphere [8] [9].
From a biotechnological perspective, cyanopeptolin S serves as a lead structure for developing protease-targeted therapeutics. Its stability, selectivity, and potency against chymotrypsin-like proteases make it particularly relevant for investigating metabolic disorders involving chymotrypsin hyperactivity. Current research focuses on structural optimization through:
The compound's biosynthetic versatility enables generation of structural diversity through genetic engineering of the oci cluster, particularly through modification of adenylation domain specificity and tailoring enzyme expression [1] [6]. This positions cyanopeptolin S as a valuable model system for combinatorial biosynthesis approaches to novel protease inhibitors.
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